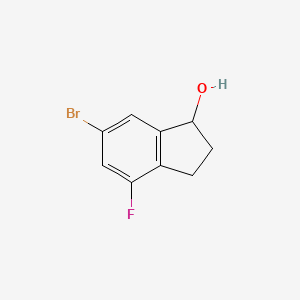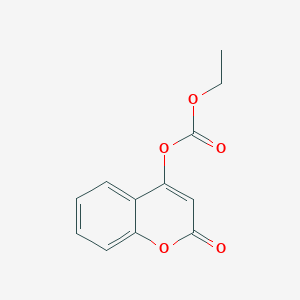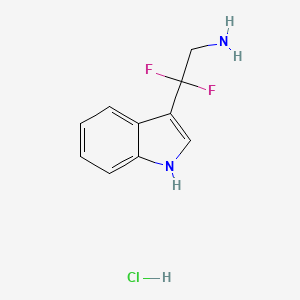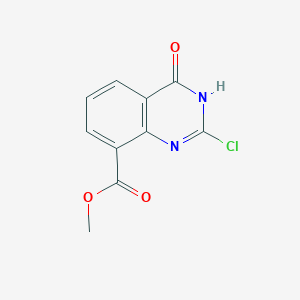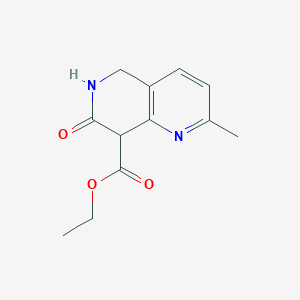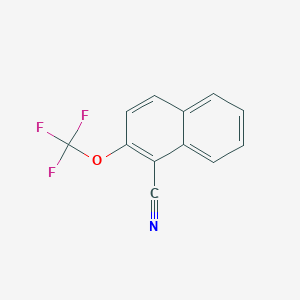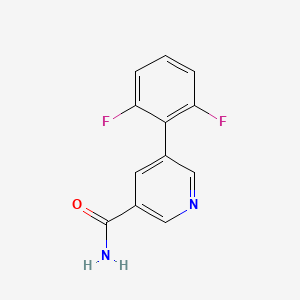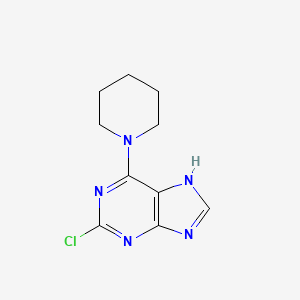
4-(2-Phenylethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenethylquinoline is an organic compound belonging to the quinoline family, characterized by a phenethyl group attached to the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to produce quinoline derivatives more efficiently .
Industrial Production Methods
Industrial production of 4-phenethylquinoline often employs catalytic systems to enhance yield and selectivity. The use of recyclable catalysts and green chemistry principles, such as ionic liquids and ultrasound-promoted reactions, has been reported to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Phenethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-phenethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and metastasis . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
4-Phenoxyquinoline: Studied for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
4-Phenethylquinoline stands out due to its unique phenethyl substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit VEGFR2 specifically highlights its potential in cancer treatment, setting it apart from other quinoline derivatives .
Properties
CAS No. |
5414-80-2 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-9,12-13H,10-11H2 |
InChI Key |
JGVZDKXJGZQANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

